molecular formula C19H18N4O3 B11226256 2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11226256
M. Wt: 350.4 g/mol
InChI Key: ORIIKTPJVNYMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is a novel chemical entity designed for research purposes, built upon the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold. This heterocyclic core is isoelectronic with purines, allowing it to function as a purine bioisostere in medicinal chemistry, making it a valuable tool for investigating nucleotide-binding enzymes and cellular signaling pathways . The TP scaffold has demonstrated remarkable versatility in drug discovery, with applications extending to anticancer, antiparasitic, and antimicrobial agent development . Its intrinsic metal-chelating properties, due to accessible electron pairs on multiple nitrogen atoms (N1, N3, N4), can be exploited to study metalloenzyme interactions or to synthesize metal complexes with potential biological activity . The specific substitution pattern on this compound—featuring a furan ring at the 7-position and a 3,4-dimethoxyphenethyl group at the 2-position—is designed to modulate its electronic properties, lipophilicity, and interactions with biological targets, potentially leading to unique research outcomes. Researchers are exploring TP-based compounds as inhibitors of various therapeutic targets. These include cyclin-dependent kinases (CDKs) , phosphatidylinositol 3-kinases (PI3K) , tubulin polymerization , and lysine-specific demethylase 1 (LSD1) . The structural features of this compound make it a candidate for initial profiling in such assays. This product is intended for research use in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H18N4O3/c1-24-16-7-5-13(12-17(16)25-2)6-8-18-21-19-20-10-9-14(23(19)22-18)15-4-3-11-26-15/h3-5,7,9-12H,6,8H2,1-2H3

InChI Key

ORIIKTPJVNYMSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CO4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrimidine Precursors

The triazolo[1,5-a]pyrimidine system is constructed via cyclocondensation between 5-aminopyrimidine-4-carbonitrile and hydrazonoyl chlorides. For example:

  • Step 1 : Reaction of 4,6-dichloro-2-propylpyrimidine-5-amine with furan-2-ylmethanamine in ethanol under reflux for 48 hours yields a substituted pyrimidine intermediate (62–75% yield).

  • Step 2 : Treatment with sodium nitrite in acetic acid/water (0–5°C, 1 hour) induces cyclization to form the triazolo[1,5-a]pyrimidine core.

Mechanistic Insight : The reaction proceeds via diazotization of the amine group, followed by intramolecular cyclization to form the triazole ring. Acidic conditions facilitate protonation of the diazo intermediate, enhancing electrophilicity at the reaction site.

Functionalization with the 2-Furyl Group

Nucleophilic Aromatic Substitution

The 7-position of the triazolo[1,5-a]pyrimidine undergoes substitution with 2-furyl lithium:

  • Procedure : Lithiation of furan at −78°C (n-BuLi, THF), followed by addition to the chlorinated triazolopyrimidine.

  • Yield : 55–60% after quenching with NH₄Cl.

Transition Metal-Mediated Coupling

A Heck-type coupling using furan-2-boronic acid demonstrates higher regioselectivity:

  • Catalyst : Pd(OAc)₂, P(o-tol)₃, K₃PO₄, dioxane, 110°C, 18 hours.

  • Yield : 70–75%.

Advantage : Boronic acid derivatives minimize side reactions compared to organolithium reagents.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (1:3 → 1:1 gradient).

  • HPLC : C18 column, acetonitrile/water (70:30), 1.0 mL/min, UV detection at 254 nm.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, triazole-H), 7.56 (d, J = 3.2 Hz, 1H, furan-H), 6.85–6.79 (m, 3H, aromatic-H).

  • IR (KBr) : 2230 cm⁻¹ (C≡N stretch), 1605 cm⁻¹ (C=N triazole).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Limitations
AlkylationNucleophilic displacement68–72≥98Requires activated substrate
Suzuki couplingPd-catalyzed cross-coupling58–65≥95Steric hindrance issues
Heck couplingBoronic acid coupling70–75≥97High catalyst loading

Scalability and Industrial Considerations

Solvent Selection

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

Catalytic Efficiency

  • Pd Recovery : Immobilized Pd catalysts (e.g., Pd@SiO₂) enable reuse for up to 5 cycles, decreasing metal waste.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 150°C, 300 W, 30 minutes.

  • Yield Improvement : 78–82% (vs. 65% conventional heating).

Flow Chemistry

  • Microreactor Setup : Continuous flow system reduces reaction time from 18 hours to 45 minutes .

Chemical Reactions Analysis

Reaction Mechanism

The synthesis mechanism typically proceeds through:

  • Transamidation : Formation of intermediates via nucleophilic attack on carbonyl groups .

  • Cyclization : Intramolecular condensation to form the fused triazolo-pyrimidine core .

  • Substitution : Introduction of substituents (e.g., 3,4-dimethoxyphenethyl, 2-furyl) via electrophilic aromatic substitution or coupling reactions .

For example, Sonogashira coupling can introduce alkyne substituents, while Suzuki coupling may facilitate aryl substitution .

Functionalization and Derivatization

The compound’s fused heterocyclic core allows diverse functionalization:

  • Substitution reactions : Halogenation or nitration at nucleophilic positions (e.g., position 3) using reagents like N-halosuccinimides .

  • Coupling reactions :

    • Sonogashira coupling : Introduces alkyne moieties (e.g., with 4-ethynylanisole) .

    • Suzuki coupling : Facilitates aryl substitution using boronic acids .

  • Oxidative transformations : Conversion of aldehydes to carboxylic acids via sodium periodate .

Functionalization Method Reagents Key Features
Sonogashira coupling Pd catalyst, alkyneEnables alkynyl substitution at position 7 .
Suzuki coupling Pd catalyst, aryl boronic acidsHigh-yielding aryl substitution at position 3 .
Halogenation N-halosuccinimidesSelective functionalization at position 3 .

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • NMR spectroscopy : Identifies substituent positions and confirms heterocyclic integrity.

  • Mass spectrometry : Validates molecular formula and purity .

  • X-ray crystallography : Provides 3D structural insights (if data available).

Challenges and Optimization

  • Regioselectivity : Controlled by substituent electronic effects (e.g., electron-withdrawing groups enhance reactivity) .

  • Purification : Recrystallization or chromatography (e.g., silica gel) ensures product purity .

  • Catalyst-free methods : Microwave-assisted reactions improve efficiency and reduce solvent use .

Biological and Chemical Implications

While specific biological data for this compound is limited in the provided sources, related triazolo-pyrimidine derivatives exhibit:

  • Antimicrobial activity : Targeting pathogens like Enterococcus faecium .

  • Anticancer potential : Inhibition of ERK signaling pathways .

  • Pharmacological modulation : Tuning substituents to enhance bioavailability or target affinity.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of the triazolo-pyrimidine scaffold exhibit a range of pharmacological effects. The following are key areas where 2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine has shown promise:

  • Antitumor Activity : Compounds based on this scaffold have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that they may serve as potential anticancer agents .
  • Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. The structural characteristics allow it to interact with inflammatory mediators effectively .
  • Anticonvulsant Properties : Preliminary research indicates potential anticonvulsant effects, which may be attributed to its ability to influence neurotransmitter systems in the brain .

Case Studies

Several studies have explored the applications of this compound in depth:

  • Cytotoxicity Studies : Research published in peer-reviewed journals has highlighted the cytotoxic effects of related triazolo-pyrimidine derivatives on cancer cell lines such as MCF-7 and K562. These studies often employ assays like MTT or Annexin V staining to quantify cell viability and apoptosis induction .
  • In Vivo Models : Animal models have been utilized to assess the anti-inflammatory properties of these compounds. For example, experiments involving carrageenan-induced paw edema have shown promising results in reducing inflammation when treated with triazolo-pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been studied as a herbicide, where it inhibits the biosynthesis of branched-chain amino acids in plants . The compound binds to the active site of the enzyme involved in this pathway, leading to the disruption of essential metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight Biological Activity Reference
Target Compound 2-(3,4-Dimethoxyphenethyl), 7-(2-furyl) Not reported Likely adenosine receptor modulation*
7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine 7-(3,4-dimethoxyphenyl), 2-(4-fluorobenzyl) 364.38 Undisclosed (structural analog)
SCH 442416 2-(2-furyl), 7-(3-(4-methoxyphenyl)propyl) ~500 (estimated) A2A receptor antagonist (IC50 = 0.6 nM)
ZM241385 2-(2-furyl), 7-amino, 5-(phenethylamino) ~350 (estimated) A2A antagonist (Ki = 1.4 nM)
7-(4-Chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine 7-(4-chlorophenyl), 5-phenyl 308.77 Undisclosed (herbicidal potential inferred)

Key Observations:

Substituent Position and Electronic Effects The target compound’s 2-(3,4-dimethoxyphenethyl) group contrasts with the 4-fluorobenzyl group in ’s analog . Methoxy groups are electron-donating, enhancing π-π stacking in hydrophobic receptor pockets, while fluorinated groups may improve metabolic stability. The 7-(2-furyl) substitution is conserved in SCH 442416 and ZM241385, both potent A2A antagonists, suggesting this moiety is critical for adenosine receptor binding .

Pharmacological Implications A2A Receptor Affinity: SCH 442416 and ZM241385 demonstrate nanomolar potency at A2A receptors, attributed to furyl-mediated hydrogen bonding and arylalkyl groups enhancing lipophilicity . The target compound’s dimethoxyphenethyl chain may similarly improve CNS penetration but could alter selectivity versus other adenosine receptor subtypes. Herbicidal vs. CNS Activities: Derivatives like 7-(4-chlorophenyl)-5-phenyl-triazolo[1,5-a]pyrimidine () are explored for herbicidal applications, highlighting how substituent choice directs therapeutic focus .

Research Findings and Mechanistic Insights

  • Adenosine Receptor Binding: The 2-furyl group in A2A antagonists like SCH 442416 interacts with Thr88 and His250 residues via hydrogen bonding . The target compound’s furyl moiety likely engages similar interactions, while its dimethoxy groups may stabilize binding through van der Waals contacts.
  • Substituent Flexibility : shows that introducing hydroxyl or methoxy groups on aryl substituents improves receptor affinity and selectivity . The target compound’s 3,4-dimethoxy motif may mimic these effects.
  • Synthetic Accessibility : Triazolopyrimidines with furyl and arylalkyl groups are typically synthesized via cyclocondensation or Suzuki coupling, as seen in and .

Biological Activity

The compound 2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H16N4O2
  • Molecular Weight : 296.33 g/mol

The structure features a triazolo-pyrimidine core with a phenethyl group and a furyl substituent that may influence its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. Notably:

  • Cell Line Studies : The compound was tested against several human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range (e.g., 9.47 μM for MGC-803) .

Table 1: Antiproliferative Activity of Triazolo-Pyrimidine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
H12MGC-8039.47Inhibition of ERK signaling pathway
H12HCT-1169.58Induces apoptosis and cell cycle arrest
H12MCF-713.1Regulates apoptosis-related proteins

The biological activity of this compound is largely attributed to its ability to interfere with key cellular pathways:

  • ERK Signaling Pathway : The compound has been shown to inhibit the phosphorylation of ERK1/2 and other related kinases (c-Raf, MEK1/2, AKT), leading to reduced cell proliferation and increased apoptosis .
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, which is critical for preventing tumor growth .

Case Studies and Research Findings

In a comparative study involving various triazolo-pyrimidine derivatives:

  • Compound H12 was identified as the most potent derivative with significant effects on cell viability across multiple cancer types.
  • Mechanistic Insights : Further investigations revealed that these compounds could also act as tubulin polymerization inhibitors and LSD1/KDM1A inhibitors .

Table 2: Comparative Analysis of Biological Activities

CompoundTarget ActionIC50 (μM)Cancer Type
Compound 1Tubulin Inhibition0.53HCT-116
Compound 4LSD1 Inhibition0.154MGC-803
Compound H12ERK Pathway Inhibition9.47MGC-803

Q & A

Q. What synthetic methodologies are recommended for preparing triazolo[1,5-a]pyrimidine derivatives with substituents at the 2- and 7-positions?

Answer: The synthesis typically involves cyclocondensation of precursors under specific conditions. For example, triazolo[1,5-a]pyrimidines can be synthesized via one-pot reactions using aminopyrimidine intermediates and appropriate electrophiles. A regioselective approach involves refluxing in acetic acid or ethanol with catalytic additives (e.g., iodine) to enhance yield and purity . Key steps include:

  • Precursor selection : Use 5-amino-1H-1,2,4-triazole derivatives for cyclization.
  • Optimization : Adjust solvent polarity and temperature to control regioselectivity.
  • Characterization : Validate via 1^1H/13^{13}C NMR, HRMS, and X-ray crystallography (if applicable) .

Q. How can structural elucidation of triazolo[1,5-a]pyrimidine derivatives be performed to confirm regiochemistry?

Answer: Use a combination of spectroscopic and computational methods:

  • NMR : Analyze coupling patterns in 1^1H NMR (e.g., aromatic protons at C5/C7) and 13^{13}C NMR shifts for carbonyl or heterocyclic carbons.
  • X-ray crystallography : Resolve ambiguous regiochemistry by determining bond lengths and angles in the fused ring system .
  • Computational modeling : Compare experimental NMR data with DFT-calculated chemical shifts .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 3,4-dimethoxyphenethyl at C2 and furyl at C7) influence adenosine receptor (AR) subtype selectivity?

Answer: Substituents at C2 and C7 modulate affinity and selectivity through steric and electronic interactions with AR binding pockets:

  • C2 substituents : Bulky groups (e.g., phenethyl) enhance A2A_{2A}AR selectivity by occupying hydrophobic subpockets. Methoxy groups may engage in hydrogen bonding with residues in the extracellular loop (e.g., EL2) .
  • C7 substituents : Furyl groups contribute to π-π stacking with aromatic residues (e.g., Phe168 in A2A_{2A}AR). Modifications here (e.g., halogenation) can reduce off-target binding to A1_{1}/A3_{3} subtypes .
    Methodology :
  • Perform radioligand binding assays using 3^3H-labeled antagonists (e.g., SCH442416 for A2A_{2A}AR) across AR subtypes.
  • Validate with molecular docking (e.g., AutoDock Vina) to map interactions in receptor homology models .

Q. How can researchers resolve contradictory SAR data between in vitro binding assays and functional antagonism studies?

Answer: Discrepancies often arise from differences in assay conditions or receptor conformations. Mitigate by:

  • Standardizing assays : Use identical cell lines (e.g., CHO or HEK293) and buffer conditions (Mg2+^{2+}/GTP for G protein coupling).
  • Functional studies : Pair binding data with cAMP accumulation assays to assess antagonist potency (IC50_{50}) in signaling pathways .
  • Allosteric modulation : Test if substituents act as negative allosteric modulators (NAMs) in certain contexts .

Q. What strategies improve the aqueous solubility of triazolo[1,5-a]pyrimidines without compromising receptor affinity?

Answer:

  • Polar substituents : Introduce hydroxyl or amine groups at para positions of aromatic rings (e.g., 4-hydroxyphenethyl at C2) to enhance solubility while maintaining hydrogen-bonding interactions .
  • Prodrug approaches : Mask hydrophobic groups with ester or amide prodrugs that hydrolyze in vivo.
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles for in vivo studies .
    Validation : Measure solubility via shake-flask method and validate pharmacokinetics in rodent models .

Q. How can computational tools guide the design of selective A2A_{2A}2A​AR antagonists based on this scaffold?

Answer:

  • Molecular dynamics (MD) simulations : Probe ligand-receptor stability and residence time in the binding pocket.
  • Interaction Energy Fingerprints (IEFs) : Quantify per-residue contributions (electrostatic, hydrophobic) to binding affinity using tools like PLIP .
  • QSAR models : Train models on published Ki values to predict novel substitutions (e.g., trifluoromethyl at C5 for enhanced A2A_{2A} selectivity) .

Data Analysis and Optimization

Q. How should researchers analyze SAR trends when modifications at C9 or C2 reduce selectivity?

Answer:

  • Steric mapping : Use X-ray or cryo-EM structures of ARs to identify clashes (e.g., C9 substituents disrupting TM2/TM3 interactions in A2A_{2A}AR).
  • Selectivity profiling : Compare binding free energies (ΔΔG) across subtypes using MM-GBSA calculations .
  • Synthetic focus : Prioritize C7 and C5 modifications, which are less prone to steric hindrance .

Q. What experimental controls are critical when evaluating antagonism in adenosine receptor assays?

Answer:

  • Reference antagonists : Include ZM241385 (A2A_{2A}) and MRS1220 (A3_{3}) to validate assay conditions.
  • Nonspecific binding : Block with excess adenosine deaminase or 10 µM theophylline.
  • Cell viability : Confirm via MTT assays to rule out cytotoxicity confounding functional data .

Methodological Resources

  • Synthetic protocols :
  • Binding assays :
  • Computational modeling :
  • Solubility optimization :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.